6-Hydroxy-4-nonanone: A Technical Overview of a Sparsely Characterized Ketone
6-Hydroxy-4-nonanone: A Technical Overview of a Sparsely Characterized Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-4-nonanone is a beta-hydroxy ketone with the molecular formula C9H18O2. While its basic chemical identifiers and computed properties are documented, a thorough review of publicly available scientific literature and chemical databases reveals a significant lack of experimentally determined physical data and a complete absence of studies regarding its biological activity and potential pharmacological applications. This technical guide consolidates the available information on 6-Hydroxy-4-nonanone, presenting its known chemical properties and a plausible synthetic route. It is critical to note for the intended audience that this molecule represents a largely uncharacterized chemical entity, offering potential opportunities for novel research in synthetic chemistry and drug discovery.
Core Chemical Properties
Identifiers and Descriptors
| Identifier/Descriptor | Value | Source |
| IUPAC Name | 6-hydroxynonan-4-one | PubChem[2] |
| CAS Number | 52762-53-5 | Guidechem[3] |
| Molecular Formula | C9H18O2 | Guidechem[3], PubChem[2] |
| Canonical SMILES | CCCC(CC(=O)CCC)O | PubChem[2] |
| InChI | InChI=1S/C9H18O2/c1-3-5-8(10)7-9(11)6-4-2/h8,10H,3-7H2,1-2H3 | PubChem[2] |
| InChIKey | MRCPQWJUIUDGMZ-UHFFFAOYSA-N | PubChem[2] |
Physicochemical Data (Computed)
| Property | Value | Source |
| Molecular Weight | 158.24 g/mol | Guidechem[3], PubChem[2] |
| Monoisotopic Mass | 158.130679813 Da | PubChem[2] |
| XLogP3-AA | 1.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 6 | PubChem[2] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[2] |
| Complexity | 110 | PubChem[2] |
| Heavy Atom Count | 11 | Guidechem[3] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of 6-Hydroxy-4-nonanone are not published. However, based on its structure as a β-hydroxy ketone, a plausible and common synthetic route is the aldol (B89426) condensation of pentan-2-one and butyraldehyde (B50154).
Proposed Synthesis Route: Aldol Condensation
The synthesis of 6-Hydroxy-4-nonanone can be envisioned through a crossed aldol condensation between the enolate of pentan-2-one and butyraldehyde.
General Experimental Protocol (Aldol Condensation)
The following is a generalized protocol for a base-catalyzed aldol condensation to form a β-hydroxy ketone. This should be adapted and optimized for the specific synthesis of 6-Hydroxy-4-nonanone.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pentan-2-one (1.0 equivalent) in a suitable solvent such as ethanol.
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Addition of Reactant: Add butyraldehyde (1.0-1.2 equivalents) to the solution.
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Catalyst Addition: While stirring the solution at room temperature (or cooled in an ice bath to control the reaction rate), slowly add an aqueous solution of a base, such as sodium hydroxide (B78521) (e.g., 2M NaOH).[4]
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., HCl). Extract the product into an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Spectroscopic Characterization
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 6-Hydroxy-4-nonanone has been found in the searched literature and databases. For reference, the related compound, 4-nonanone (B1580890) (CAS 4485-09-0), has been characterized, and its spectral data are available in public databases such as the NIST WebBook and PubChem.[5][6][7][8][9] Researchers synthesizing 6-Hydroxy-4-nonanone would need to perform full characterization.
Biological Activity and Signaling Pathways
A comprehensive search of scientific literature reveals no published studies on the biological activity, pharmacology, or any associated signaling pathways of 6-Hydroxy-4-nonanone. This compound has not been reported as a natural product, a metabolite, or a synthetic molecule with tested biological effects.
Conclusion and Future Directions
6-Hydroxy-4-nonanone is a simple organic molecule whose chemical properties are primarily known through computational methods. The lack of experimental data and biological studies makes it an open area for investigation. For researchers in drug development and medicinal chemistry, this compound could serve as a novel scaffold or starting material. Future research should focus on:
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Optimized Synthesis and Characterization: Developing a robust and scalable synthesis protocol and performing full experimental characterization of its physical and chemical properties.
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Spectroscopic Analysis: Acquiring and interpreting NMR, IR, and mass spectrometry data to confirm its structure and purity.
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Biological Screening: Evaluating the compound in a broad range of biological assays to identify any potential therapeutic activities. This could include screens for anticancer, antimicrobial, anti-inflammatory, or other pharmacological effects.
Given the current state of knowledge, any exploration of 6-Hydroxy-4-nonanone would be foundational research, contributing new and valuable data to the field of chemistry and potentially uncovering a new class of biologically active agents.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 6-Hydroxynonan-4-one | C9H18O2 | CID 22287595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Nonanone | C9H18O | CID 78236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. 4-Nonanone [webbook.nist.gov]
- 8. 4-NONANONE(4485-09-0) 1H NMR spectrum [chemicalbook.com]
- 9. 4-NONANONE | 4485-09-0 [chemicalbook.com]
